molecular formula C25H18FN3O2S B2698968 2-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 957948-84-4

2-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2698968
CAS No.: 957948-84-4
M. Wt: 443.5
InChI Key: BBEREHRLTUYWNX-UHFFFAOYSA-N
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Description

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multiple steps

  • Step 1: Synthesis of Imidazoquinazoline Core

      Reactants: 1,3-dihydro-2H-1,3-benzimidazole-2-thione and 4-fluorobenzaldehyde.

      Conditions: The reaction is carried out in dimethyl sulfoxide (DMSO) at elevated temperatures.

      Product: 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted imidazoquinazoline derivatives.

Mechanism of Action

The mechanism of action of 2-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets:

Properties

IUPAC Name

2-benzyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O2S/c26-18-12-10-17(11-13-18)22(30)15-32-25-28-20-9-5-4-8-19(20)23-27-21(24(31)29(23)25)14-16-6-2-1-3-7-16/h1-13,21H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEREHRLTUYWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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